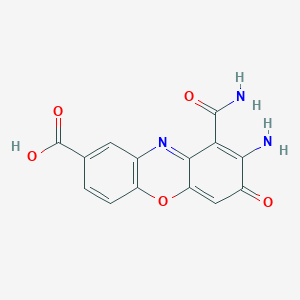

Elloxazinone B

Description

Contextualization of Phenoxazinone Alkaloids in Natural Product Research

Phenoxazinone alkaloids are a group of natural products characterized by a tricyclic core structure containing nitrogen and oxygen atoms. nih.govnih.govresearchgate.net This structural class is found in various natural sources, including bacteria, fungi, and plants. nih.govnaturalproducts.netnih.gov Natural product research frequently explores these compounds for their potential biological activities, which have been reported to include antibacterial, antiviral, anti-inflammatory, antimalarial, and antitumor properties. nih.govnih.govresearchgate.net The unique chemical structures and diverse biological profiles of phenoxazinone alkaloids make them valuable subjects in the search for new drug leads. scirp.org

Significance of Elloxazinone B in Biomedical Discovery

This compound holds significance in biomedical discovery primarily due to its observed cytotoxic activities against various cancer cell lines. capes.gov.brnih.govnih.govresearchgate.netresearchgate.net It has been isolated from sources such as Streptomyces griseus Acta 2871 and marine-derived Streptomyces sp. Eg25. capes.gov.brnih.govnih.govtandfonline.com Studies have indicated that this compound can inhibit the proliferation of certain human cancer cells. capes.gov.brnih.gov For instance, it has shown moderate inhibition of gastric adenocarcinoma cells and strong inhibition of hepatocellular carcinoma cells in vitro. capes.gov.brnih.gov Notably, this compound has demonstrated strong inhibition of human breast carcinoma cells. capes.gov.brnih.gov Research also suggests that this compound may induce apoptosis in certain cancer cell lines. nih.govresearchgate.net

Detailed research findings on the cytotoxic activity of this compound are summarized in the table below:

| Source Organism | Cancer Cell Line | Observed Activity | Reference |

| Streptomyces griseus Acta 2871 | Gastric adenocarcinoma | Moderate inhibition of proliferation | capes.gov.brnih.gov |

| Streptomyces griseus Acta 2871 | Hepatocellular carcinoma | Strong inhibition of proliferation | capes.gov.brnih.gov |

| Streptomyces griseus Acta 2871 | Human breast carcinoma | Strong inhibition of proliferation | capes.gov.brnih.gov |

| Marine-derived Streptomyces sp. Eg25 | Colorectal carcinoma (HCT116) | Concentration-dependent inhibition of cell viability | nih.gov |

| Marine-derived Streptomyces sp. Eg25 | Breast carcinoma (MDA-MB-231) | Concentration-dependent inhibition of cell viability | nih.gov |

| Marine-derived Streptomyces sp. Eg25 | Gastric adenocarcinoma (AGS) | Induced apoptosis | nih.govresearchgate.net |

| Marine-derived Streptomyces sp. Eg25 | Hepatocellular carcinoma (HepG2) | Induced apoptosis (to a lesser extent than AGS) | nih.govresearchgate.net |

| Marine-derived Streptomyces sp. Eg25 | Breast carcinoma (MCF-7) | Induced apoptosis (to a lesser extent than AGS) | nih.govresearchgate.net |

These findings highlight this compound's potential as a lead compound for further investigation in the development of new therapeutic agents.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H9N3O5 |

|---|---|

Molecular Weight |

299.24 g/mol |

IUPAC Name |

8-amino-9-carbamoyl-7-oxophenoxazine-2-carboxylic acid |

InChI |

InChI=1S/C14H9N3O5/c15-11-7(18)4-9-12(10(11)13(16)19)17-6-3-5(14(20)21)1-2-8(6)22-9/h1-4H,15H2,(H2,16,19)(H,20,21) |

InChI Key |

KWCIFDPCOYGUFV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)N=C3C(=CC(=O)C(=C3C(=O)N)N)O2 |

Synonyms |

elloxazinone B |

Origin of Product |

United States |

Discovery, Isolation, and Fermentation of Elloxazinone B

Microbial Sources and Strain Identification

Elloxazinone B was first isolated from the culture filtrate of Streptomyces griseus Acta 2871. capes.gov.brresearchgate.net This strain was originally sourced from a soil sample collected from a steel waste tip in Consett, County Durham, UK. researchgate.net The discovery was part of a broader screening project aimed at identifying novel bioactive secondary metabolites for potential pharmaceutical use. researchgate.net The chemical structure of this compound was determined using mass spectrometry, NMR spectroscopy, and X-ray analysis. capes.gov.brresearchgate.net

Streptomyces griseus is a species of bacteria commonly found in soil and is well-known for producing a wide array of antibiotics and other commercially significant secondary metabolites. wikipedia.orgwikipedia.org In fact, this species is responsible for producing 32 different structural types of bioactive compounds. wikipedia.org

In addition to its terrestrial origins, this compound has also been isolated from marine-derived actinomycetes. nih.govtandfonline.com Specifically, the actinomycete strain EGY25, isolated from a sea sand sample from the Mediterranean Sea in Marsa Matruh city, Egypt, was found to produce this compound along with other related compounds. nih.govresearchgate.netmdpi.comresearchgate.net Another marine Streptomyces sp., isolate Eg25, also yielded this compound. tandfonline.com Marine actinomycetes are recognized as a rich source of novel bioactive metabolites. nih.gov

Isolation from Streptomyces griseus Acta 2871

Fermentation Strategies and Production Optimization

The production of this compound from Streptomyces griseus Acta 2871 was achieved in a 10-litre stirred tank fermentor using a complex medium. researchgate.net The fermentation process showed that elloxazinone production commenced after 48 hours of incubation, coinciding with the culture reaching its maximum biomass. researchgate.net The peak yield for this compound was observed after an incubation period of 96 hours. researchgate.net

For the marine-derived Streptomyces sp. Eg25, cultivation was carried out in a yeast extract-malt extract liquid medium at 28°C for 3 days with shaking. tandfonline.com The medium composition for another marine actinomycete strain, EG25, consisted of malt (B15192052) extract, glucose, and yeast extract in a 50% seawater solution. nih.gov The culture was incubated in a shaker at 28°C for 3 to 4 days. nih.gov

Table 1: Culture Conditions for this compound Production

| Parameter | Streptomyces griseus Acta 2871 | Streptomyces sp. Eg25 | Actinomycetes strain EG25 |

|---|---|---|---|

| Fermentor/Vessel | 10-litre stirred tank fermentor | Shake flask | Erlenmeyer flasks |

| Medium | Complex medium | Yeast extract-malt extract liquid medium | Malt extract-yeast extract media with 50% sea water |

| Incubation Time | 96 hours | 3 days | 3-4 days |

| Temperature | Not specified | 28°C | 28°C |

| Agitation | Stirred tank | Shaking at 95 rpm | Shaker incubation |

| pH | Not specified | 7.8 | Not specified |

| Maximum Yield Time | 96 hours | Not specified | Not specified |

The extraction of this compound from the culture filtrate of Streptomyces griseus Acta 2871 involved extraction with ethyl acetate. researchgate.net This was followed by a multi-step purification process using chromatography on silica (B1680970) gel, Sephadex LH-20, and Toyopearl HW-40F, concluding with preparative reversed-phase HPLC to yield this compound as a red powder. researchgate.net

For the marine Streptomyces sp. Eg25, the culture broth was centrifuged to separate the filtrate and mycelia. tandfonline.com The culture filtrate was adjusted to pH 5.0 and then extracted three times with ethyl acetate. tandfonline.com The mycelial cake was extracted with acetone (B3395972), and after acetone removal, the remaining aqueous solution was also extracted with ethyl acetate. tandfonline.com The crude extract from another marine actinomycete strain, EG25, was obtained by centrifuging the culture broth and extracting it three times with ethyl acetate, while the mycelial cake was extracted with acetone. nih.govmdpi.com The crude extract was then subjected to silica gel column chromatography. mdpi.com Further purification of the fraction containing this compound was achieved using Sephadex LH-20 chromatography. mdpi.com

Table 2: Extraction and Purification of this compound

| Step | Streptomyces griseus Acta 2871 | Marine Streptomyces sp. Eg25/EG25 |

|---|---|---|

| Initial Extraction | Extraction of culture filtrate with ethyl acetate. | Centrifugation of culture broth. Filtrate extracted with ethyl acetate. Mycelial cake extracted with acetone. |

| Primary Chromatography | Silica gel chromatography. | Silica gel column chromatography. |

| Secondary Chromatography | Sephadex LH-20 chromatography. | Sephadex LH-20 chromatography. |

| Further Purification | Toyopearl HW-40F chromatography. | Not specified. |

| Final Step | Preparative reversed-phase HPLC. | Not specified. |

| Final Product Form | Red powder after lyophilization. | Not specified. |

Structural Elucidation and Advanced Spectroscopic Characterization

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic compounds by providing information about the environment of atomic nuclei, particularly hydrogen (¹H) and carbon (¹³C). anu.edu.aubruker.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments were crucial in resolving the structure of Elloxazinone B. researchgate.netacdlabs.com

1D NMR (¹H NMR, ¹³C NMR) Analyses

One-dimensional ¹H NMR spectroscopy provides a spectrum showing the chemical shifts, multiplicities, and integration of protons in a molecule. acs.orghmdb.ca The chemical shifts (δ) are indicative of the electronic environment of the protons, while the multiplicity (singlet, doublet, triplet, multiplet, etc.) is determined by the coupling to neighboring protons. acs.org Integration of the signals provides the relative number of protons giving rise to each signal. acs.org

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. socratic.org In proton-decoupled ¹³C NMR spectra, each chemically distinct carbon atom typically gives rise to a single peak, with the chemical shift providing insights into the hybridization and electronic environment of the carbon. socratic.org

While specific detailed 1D NMR data for this compound (such as a comprehensive list of all proton and carbon chemical shifts and coupling constants) were not fully available across the search results, the application of these techniques was fundamental to its characterization. The absence of a methyl group signal in both the ¹H and ¹³C NMR spectra was noted as being supportive of this compound being the carboxylic acid form rather than a methyl ester analog like Elloxazinone A. researchgate.net

2D NMR (COSY, HMQC, HMBC) Correlation Studies

Two-dimensional NMR experiments provide correlations between different nuclei, offering crucial information about connectivity within the molecule. github.ionih.govlibretexts.org

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other, typically through two or three bonds. researchgate.netgithub.iolibretexts.org This helps in identifying spin systems within the molecule. For this compound, the H-H COSY spectrum revealed correlations between protons, indicating connectivity within specific parts of the molecule. researchgate.net Specifically, correlations were observed between protons with chemical shifts of 8.19 and 10.55 ppm, and between protons with chemical shifts of 7.63 and 9.83 ppm, suggesting the presence of coupled protons, potentially from amino or amide groups. researchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence): The HMQC spectrum shows correlations between protons and the carbons to which they are directly attached (one-bond correlation). github.iolibretexts.orgustc.edu.cn This experiment is essential for assigning proton signals to their corresponding carbon signals. In the case of this compound, HMQC experiments were used to correlate ¹H-NMR signals to the corresponding carbon atoms. researchgate.net However, some protons, likely those attached to heteroatoms (like NH₂ protons), did not show correlations in the HMQC experiment, which is expected as HMQC typically correlates C-H bonds. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four). github.iolibretexts.orgustc.edu.cn This experiment is particularly valuable for establishing connectivity across quaternary carbons and for linking different spin systems. HMBC experiments provided crucial information for determining the substitution pattern of the phenoxazine (B87303) core of this compound. researchgate.net For instance, correlations were observed from protons of an NH₂ group to specific carbon atoms, helping to assign the position of the amino and carbamoyl (B1232498) substituents. researchgate.net

The combined analysis of COSY, HMQC, and HMBC data allowed for the comprehensive assignment of the proton and carbon signals and the establishment of the connectivity of atoms in this compound, leading to the determination of its planar structure. researchgate.net

Mass Spectrometry (MS) for Molecular Formula Determination

Mass Spectrometry (MS) is a technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS), such as High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), provides accurate mass measurements that can be used to determine the exact molecular formula of a compound. researchgate.netacdlabs.com

The molecular formula of this compound was determined to be C₁₄H₉N₃O₅ based on HRMS data. researchgate.netnaturalproducts.net This molecular formula, combined with the information obtained from NMR spectroscopy, was consistent with the proposed aminophenoxazinone structure with specific substituents. researchgate.net

The molecular properties of this compound, including its molecular formula and monoisotopic mass, are summarized in the table below. naturalproducts.netnp-mrd.org

| Property | Value |

| Molecular Formula | C₁₄H₉N₃O₅ |

| Monoisotopic Mass | 299.05422 Da |

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is a technique that provides the definitive three-dimensional structure of a crystalline compound, including the absolute configuration of chiral centers if present. anu.edu.aubruker.commdpi.comnovalix.comnih.govnih.gov Obtaining a suitable single crystal of the compound is a prerequisite for this technique. researchgate.net

For this compound, crystallization experiments were performed, and a single crystal was obtained. researchgate.net Subsequent X-ray structure determination fully confirmed the constitutional formula that was deduced from the NMR and MS data. researchgate.net While the search results confirm that X-ray analysis was performed and validated the structure, specific crystallographic data such as crystal system, space group, and detailed bond lengths and angles were not provided in the search snippets. researchgate.netnih.govcapes.gov.br However, the successful application of X-ray crystallography was crucial in providing unambiguous confirmation of the solid-state structure of this compound. researchgate.net

Biosynthetic Pathways and Genetic Insights of Elloxazinone B

Proposed Biosynthetic Routes to Phenoxazinone Scaffolds

Phenoxazinone scaffolds, the core structure of Elloxazinone B, are typically formed through the oxidative coupling of two molecules of an o-aminophenol or related derivatives. This coupling reaction is a key step in the biosynthesis of various phenoxazinone-containing natural products, including the well-studied antibiotic actinomycin (B1170597). nih.govresearchgate.netresearchgate.netacademie-sciences.frumich.edursc.orgresearchgate.net

Research into the biosynthesis of phenoxazinones, particularly the actinomycin chromophore (actinocin), has illuminated potential routes. The formation of the phenoxazinone ring system is proposed to involve a sequence of oxidative steps and additions. One proposed mechanism involves the formation of a quinone imine intermediate from an o-aminophenol, which is then trapped by a second molecule of o-aminophenol. Subsequent oxidation of the adduct leads to the phenoxazinone structure. nih.govresearchgate.net Studies using substituted o-aminophenols have helped to elucidate these intermediate stages. nih.govresearchgate.net

While the precise initial precursors for this compound are not explicitly detailed in the search results, the general principle of oxidative coupling of aminophenol-like units is a conserved theme in phenoxazinone biosynthesis. nih.govresearchgate.netresearchgate.netacademie-sciences.frumich.edursc.orgresearchgate.net The specific substituents on the this compound scaffold would originate from the particular o-aminophenol precursors utilized by the producing organism's biosynthetic machinery.

Enzymatic Mechanisms Involved in this compound Formation

The crucial enzymatic step in the formation of the phenoxazinone scaffold is catalyzed by phenoxazinone synthase (PHS). nih.govresearchgate.netresearchgate.netumich.edursc.orgd-nb.infonih.govacs.org PHS is a copper-containing oxidase that facilitates the oxidative coupling of o-aminophenols. nih.govresearchgate.netresearchgate.netacademie-sciences.frumich.edu This enzyme catalyzes a complex multi-electron oxidation process. nih.govresearchgate.netacademie-sciences.fr

Studies on PHS from Streptomyces antibioticus, a producer of actinomycin, have provided detailed insights into its mechanism. nih.govresearchgate.netresearchgate.netumich.edunih.govacs.org The reaction catalyzed by PHS involves the consumption of oxygen and the formation of the phenoxazinone ring. umich.edu The enzyme exists in different oligomeric forms, with the hexameric form often exhibiting higher activity. d-nb.infonih.govacs.org The structure of hexameric PHS from Streptomyces antibioticus has been determined, revealing a pentanuclear copper core and a unique type 2 copper center that appears to stabilize the hexameric structure. nih.govacs.org

The enzymatic catalysis is proposed to involve a sequence of 2-electron aminophenol oxidations. nih.govresearchgate.net While the details may vary depending on the specific o-aminophenol substrates, the core function of PHS in driving the oxidative coupling is central to phenoxazinone biosynthesis. nih.govresearchgate.netresearchgate.netacademie-sciences.frumich.edursc.orgresearchgate.net

Data on the kinetics of PHS activity have been reported, including Michaelis-Menten parameters such as Km and Vmax, which characterize the enzyme's affinity for its substrate and its maximum reaction rate. d-nb.info These parameters can be influenced by factors such as pH, temperature, and enzyme modification. d-nb.info

| Parameter | Native PHS | PHS Nanogel |

| Km (mM) | 0.077 | 0.052 |

| Vmax (mM/min) | 0.021 | 0.018 |

Note: This table presents kinetic parameters for native PHS and a PHS nanogel, illustrating how enzyme modification can affect activity. d-nb.info This data is based on studies of PHS, which is involved in phenoxazinone biosynthesis.

Genetic Basis of Biosynthetic Gene Clusters in Producer Microorganisms

The genes encoding the enzymes and regulatory proteins responsible for the biosynthesis of secondary metabolites like this compound are typically organized into biosynthetic gene clusters (BGCs) in microbial genomes. nih.govresearchgate.netresearchgate.netmdpi.comgithub.iorsc.orgnih.gov These clusters facilitate the coordinated expression of the genes required for the entire biosynthetic pathway. rsc.org

This compound has been isolated from Streptomyces griseus Acta 2871. researchgate.netcapes.gov.bracs.org Streptomyces species are well-known producers of a wide array of bioactive secondary metabolites, and their genomes are rich in BGCs. researchgate.netresearchgate.net

Research has begun to identify and characterize the BGCs responsible for phenoxazinone production in Streptomyces. Comparative genomic studies, such as the comparison of BGCs in different Streptomyces strains, can help to identify the genes involved in the biosynthesis of specific phenoxazinones like this compound. researchgate.netresearchgate.net Tools like antiSMASH are used to predict BGCs in microbial genomes based on the presence of genes encoding characteristic biosynthetic enzymes. researchgate.netgithub.io

A proposed biosynthesis pathway for Elloxazinone A and B from Streptomyces sp. CB00316 has been linked to a specific gene cluster. researchgate.net Comparisons of this cluster with those involved in the biosynthesis of other phenoxazinones, such as grixazone A, can reveal conserved genes encoding core biosynthetic enzymes like PHS and genes responsible for the unique structural features of this compound. researchgate.net The predicted functions of open reading frames (ORFs) within these BGCs provide clues about the enzymatic steps involved in the pathway. researchgate.net

Understanding the genetic basis of this compound biosynthesis in its producer microorganisms is essential for metabolic engineering efforts aimed at optimizing production or generating novel analogs. rsc.org

Preclinical Biological Activities of Elloxazinone B

In Vitro Antitumor/Anticancer Efficacy

Elloxazinone B has shown notable activity against various cancer models in vitro, primarily through mechanisms that inhibit cell growth and promote programmed cell death.

Inhibition of Cancer Cell Proliferation in Various Cell Lines

Research has established that this compound possesses potent antiproliferative properties against a panel of human cancer cell lines. The compound demonstrates a strong, concentration-dependent growth-suppressive effect. mdpi.comwikipedia.org

Notably, this compound strongly inhibits the proliferation of human breast carcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cells. mdpi.comresearchgate.netnih.gov Its inhibitory action also extends to other cancer types, including a moderate inhibition of proliferation in human gastric adenocarcinoma (AGS) cells. mdpi.comresearchgate.netnih.gov Furthermore, studies have documented its cytotoxic and growth-suppressive effects against colon cancer (HCT116) and triple-negative breast cancer (MDA-MB-231) cell lines. mdpi.comwikipedia.orgmerckvetmanual.com

Table 1: Inhibitory Effects of this compound on Cancer Cell Lines This table is interactive. You can sort and filter the data.

| Cell Line | Cancer Type | Observed Effect | Reference(s) |

|---|---|---|---|

| MCF-7 | Breast Carcinoma | Strong inhibition of proliferation | researchgate.net, nih.gov, mdpi.com |

| HepG2 | Hepatocellular Carcinoma | Strong inhibition of proliferation | researchgate.net, nih.gov, mdpi.com |

| AGS | Gastric Adenocarcinoma | Moderate inhibition of proliferation | researchgate.net, nih.gov, mdpi.com |

| HCT116 | Colon Carcinoma | Concentration-dependent growth suppression | mdpi.com, wikipedia.org, merckvetmanual.com |

| MDA-MB-231 | Breast Carcinoma | Concentration-dependent growth suppression | mdpi.com, wikipedia.org, merckvetmanual.com |

Induction of Apoptosis in Cancer Cell Models

A key mechanism underlying the antitumor activity of this compound is its ability to induce apoptosis, or programmed cell death. Studies have shown that this compound can trigger apoptosis in human gastric adenocarcinoma (AGS) cells and, to a lesser degree, in hepatocellular (HepG2) and breast (MCF-7) cancer cells. mdpi.com

The pro-apoptotic mechanism of this compound involves the activation of the caspase cascade, a family of proteases crucial for executing apoptosis. wikipedia.orgnih.gov Treatment with this compound leads to the enhanced activation of initiator caspases, including procaspase-8, procaspase-9, and procaspase-10, as well as the executioner procaspase-3. wikipedia.orgnih.gov This cascade activation results in the cleavage of key cellular substrates like poly (ADP-ribose) polymerase (PARP) and lamin A/C. wikipedia.orgnih.gov The induction of apoptosis by the compound can be blocked by a pan-caspase inhibitor, confirming the central role of this pathway. wikipedia.orgnih.gov

Modulation of Cell Cycle Progression

The antitumor properties of this compound are also linked to its effects on the cell cycle. nih.gov The process of cell division is tightly regulated, and its disruption can halt the proliferation of cancer cells. While the discovery paper for this compound indicates that it has an effect on the cell cycle, specific details regarding the precise mechanisms, such as which phase of the cell cycle is arrested, are not extensively detailed in the available literature. nih.gov

Sensitization of Cancer Cells to TRAIL-Induced Apoptosis

A significant finding in the preclinical evaluation of this compound is its ability to sensitize resistant cancer cells to Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL). mdpi.com TRAIL is a promising agent in oncology because it can selectively induce apoptosis in cancer cells; however, many tumors develop resistance.

This compound has been shown to overcome this resistance. wikipedia.org When combined with TRAIL, it exhibits an additive to synergistic enhancement of apoptosis in various cancer cell lines, including Jurkat, HCT116, and the TRAIL-resistant MDA-MB-231 breast cancer cells. wikipedia.org This sensitizing effect is mediated through the activation of the intrinsic apoptotic pathway. nih.gov Mechanistically, this compound induces the downregulation of key anti-apoptotic proteins, specifically X-linked inhibitor of apoptosis protein (XIAP) and survivin, thereby lowering the threshold for TRAIL to trigger cell death. wikipedia.orgnih.gov

Antimicrobial Potential

In addition to its anticancer properties, the chemical scaffold of this compound suggests potential for antimicrobial activity.

Antibacterial Activities

This compound belongs to the phenoxazinone class of compounds, a group known to possess various pharmaceutical activities, including antimicrobial effects. mdpi.com Research on related compounds indicates that this structural class can inhibit the growth of Gram-positive bacteria. nih.gov The initial discovery and classification of this compound also list it under "Antibiotics, Antineoplastic," suggesting a recognized antibacterial potential. nih.gov However, specific data detailing the minimum inhibitory concentration (MIC) or the full spectrum of antibacterial activity for this compound itself are not extensively documented in the reviewed scientific literature.

Antifungal Activities

The potential of this compound as an antifungal agent is suggested by the known antimicrobial properties of metabolites from Streptomyces species. However, specific studies detailing the antifungal spectrum and potency of this compound are not extensively available in the public domain. General screening of extracts from Streptomyces griseus has indicated activity against certain pathogenic fungi, but these findings have not been specifically attributed to this compound.

Currently, there is a lack of published research that provides specific data, such as the Minimum Inhibitory Concentration (MIC) of this compound against a panel of fungal pathogens. Therefore, a detailed data table on its antifungal activity cannot be constructed at this time. Further research is required to isolate and test this compound specifically for its efficacy against clinically relevant fungi and to determine its mechanism of action.

Anti-inflammatory Effects

The investigation into the anti-inflammatory effects of this compound is in its nascent stages. Preclinical studies designed to evaluate its impact on inflammatory pathways and the production of inflammatory mediators are not yet available in published literature. Consequently, there is no data to support the modulation of key inflammatory markers such as cytokines (e.g., TNF-α, IL-6, IL-1β) or enzymes (e.g., COX-2) by this compound.

Due to the absence of specific preclinical data from in vitro or in vivo models of inflammation, a data table summarizing the anti-inflammatory effects of this compound cannot be provided. Future research endeavors are necessary to explore the potential of this compound as an anti-inflammatory agent and to elucidate the underlying molecular mechanisms.

Molecular Mechanisms of Action of Elloxazinone B

Apoptosis Induction Pathways

Elloxazinone B triggers apoptosis primarily through mechanisms that engage the cell's intrinsic and extrinsic pathways, leading to the activation of a cascade of enzymes responsible for cellular dismantling. mdpi.comresearchgate.net

A central feature of this compound-induced apoptosis is the activation of caspases, a family of cysteine proteases that execute cell death. Research indicates that this compound, along with related marine compounds, induces the activation of both initiator and executioner caspases. mdpi.comresearchgate.net Specifically, treatment with these compounds leads to the activation of procaspase-10 and procaspase-8, which are key initiator caspases in the extrinsic apoptotic pathway. mdpi.com Furthermore, activation of procaspase-9, the primary initiator caspase of the intrinsic pathway, is also observed. mdpi.comresearchgate.net The convergence of these pathways results in the subsequent activation of the executioner procaspase-3, which is responsible for cleaving a multitude of cellular substrates, thereby orchestrating the morphological changes associated with apoptosis. mdpi.comresearchgate.net The activation of this caspase cascade is a critical step, as the process of apoptosis induced by these compounds can be blocked by a pan-caspase inhibitor. researchgate.netresearchgate.net

The activation of executioner caspases, such as caspase-3, by this compound leads to the cleavage of critical cellular proteins, including poly(ADP-ribose) polymerase (PARP) and Lamin A/C. mdpi.comresearchgate.net PARP is an enzyme involved in DNA repair, and its cleavage by caspases inactivates it, preventing the cell from repairing DNA damage and facilitating cell death. nih.gov Lamin A/C are structural components of the nuclear lamina, and their cleavage leads to the breakdown of the nuclear envelope, a hallmark of apoptosis. nih.gov Immunoblot analyses have confirmed that treatment with this compound and its related compounds results in the strong cleavage of both PARP and Lamin A/C, consistent with the activation of the caspase cascade. mdpi.com

Evidence strongly suggests that this compound's ability to induce cell death is mediated through the activation of the intrinsic, or mitochondrial, apoptotic pathway. mdpi.comresearchgate.net This pathway is initiated by cellular stress and is regulated by the Bcl-2 family of proteins. creative-diagnostics.commdpi.com The activation of the intrinsic pathway by this compound is demonstrated by the activation of caspase-9. mdpi.comresearchgate.net This activation is significant because it can overcome resistance to other apoptosis-inducing agents, such as TRAIL (tumor necrosis factor-related apoptosis-inducing ligand). mdpi.com The engagement of the intrinsic pathway is considered a key mechanism explaining both the direct cell-killing ability of this compound and its capacity to sensitize cancer cells to other therapies. researchgate.net

A crucial aspect of this compound's mechanism is its ability to modulate the expression of key anti-apoptotic proteins. Specifically, it has been shown to induce a significant downregulation in the protein levels of Survivin and, to a lesser degree, the X-linked inhibitor of apoptosis protein (XIAP). mdpi.comresearchgate.net Both Survivin and XIAP are members of the inhibitor of apoptosis (IAP) protein family and function to block caspase activity and prevent cell death. d-nb.info By reducing the cellular content of these proteins, this compound lowers the threshold for apoptosis induction and enhances the efficacy of pro-apoptotic signals. mdpi.com This downregulation is a key factor in its ability to restore or enhance sensitivity to TRAIL-induced apoptosis in resistant cancer cell lines. mdpi.comresearchgate.net

| Protein Target | Protein Class | Observed Effect of this compound |

|---|---|---|

| Procaspase-10 | Initiator Caspase | Activation mdpi.com |

| Procaspase-8 | Initiator Caspase | Activation mdpi.com |

| Procaspase-9 | Initiator Caspase | Activation mdpi.com |

| Procaspase-3 | Executioner Caspase | Activation mdpi.com |

| PARP | DNA Repair Enzyme / Caspase Substrate | Cleavage mdpi.com |

| Lamin A/C | Nuclear Lamina Protein / Caspase Substrate | Cleavage mdpi.com |

| XIAP | Anti-apoptotic Protein (IAP) | Downregulation mdpi.com |

| Survivin | Anti-apoptotic Protein (IAP) | Downregulation mdpi.com |

Intrinsic Apoptotic Pathway Activation

Modulation of Cellular Signaling Pathways

The primary cellular signaling pathway modulated by this compound is the apoptosis signaling network. mdpi.com By targeting multiple nodes within this network, the compound effectively pushes the cell towards self-destruction. Its influence is demonstrated through the simultaneous activation of caspase cascades (both intrinsic and extrinsic initiators) and the suppression of key survival proteins like Survivin and XIAP. mdpi.comresearchgate.net While the precise upstream molecular events and the full spectrum of modulated signaling pathways remain to be completely elucidated, the existing evidence confirms that this compound profoundly disrupts the balance between pro-survival and pro-apoptotic signals, tipping it decisively in favor of cell death. mdpi.com

Interaction with Specific Molecular Targets

The specific molecular interactions of this compound culminate in the observed apoptotic effects. The compound's activity leads to the functional modulation of several key proteins involved in apoptosis. The direct molecular targets that initiate these downstream events are still under investigation. However, the functional consequences indicate an interaction with the cellular machinery that controls the stability and expression of anti-apoptotic proteins and the activation of the caspase cascade. mdpi.com The key molecular players affected by this compound include the pro-forms of caspases-3, -8, -9, and -10, the caspase substrates PARP and Lamin A/C, and the anti-apoptotic proteins XIAP and Survivin. mdpi.comresearchgate.net

Structure Activity Relationships Sar and Analogue Development of Elloxazinone B

Comparative Analysis with Elloxazinone A and Related Phenoxazinones (e.g., Exfoliazone, Carboxyexfoliazone)

Elloxazinone B belongs to the phenoxazinone family, a group of heterocyclic compounds known for a wide array of biological activities, including anticancer properties. tandfonline.comnih.gov It is often co-isolated with structurally similar compounds from microorganisms like Streptomyces griseus and marine-derived actinomycetes. nih.govtandfonline.comnih.gov A comparative analysis of this compound with its close analogues reveals key structural differences that correlate with their biological activity.

This compound shares the core 2-aminophenoxazin-3-one chromophore with Elloxazinone A, Exfoliazone, and Carboxyexfoliazone. researchgate.netebi.ac.uk The primary distinction lies in the side chain attached to the phenoxazinone ring system. Elloxazinone A and B are characterized by an amino acid-derived side chain. Specifically, this compound possesses a glutamic acid moiety, distinguishing it from Elloxazinone A. nih.govresearchgate.net In contrast, Exfoliazone features a simpler acetyl group, while Carboxyexfoliazone is its carboxylic acid derivative. tandfonline.comresearchgate.net

These subtle structural variations lead to notable differences in their cytotoxic profiles. Elloxazinone A and B have demonstrated moderate inhibitory activity against human gastric adenocarcinoma (AGS) cells and strong inhibition of hepatocellular carcinoma (HepG2) cells. nih.govcapes.gov.br Notably, this compound exhibits particularly strong inhibitory effects on the proliferation of human breast carcinoma (MCF-7) cells. nih.govresearchgate.net Studies on colorectal (HCT116) and breast (MDA-MB-231) cancer cell lines have further highlighted the cytotoxic potential of this group of compounds. nih.gov For instance, when tested for their ability to overcome TRAIL-resistance, this compound, Carboxyexfoliazone, and Exfoliazone were found to induce apoptosis, although the extent was somewhat impaired in caspase-8-deficient cells, suggesting a partial dependence on the extrinsic apoptosis pathway. mdpi.com

| Compound | Core Structure | Key Side Chain Features | Notable Biological Activity |

| This compound | 2-Aminophenoxazin-3-one | Glutamic acid moiety | Strong inhibition of breast (MCF-7) and hepatocellular (HepG2) carcinoma cells. nih.govcapes.gov.br |

| Elloxazinone A | 2-Aminophenoxazin-3-one | Amino acid-derived moiety (different from B) | Moderate inhibition of gastric (AGS) and strong inhibition of hepatocellular (HepG2) carcinoma cells. nih.govcapes.gov.br |

| Exfoliazone | 2-Aminophenoxazin-3-one | Acetyl group | Cytotoxic against various cancer cell lines; induces apoptosis. nih.govresearchgate.netmdpi.com |

| Carboxyexfoliazone | 2-Aminophenoxazin-3-one | Carboxylic acid group | Cytotoxic against various cancer cell lines; induces apoptosis. nih.govresearchgate.netmdpi.com |

This table provides a simplified comparison based on available data. The exact nature of the Elloxazinone A side chain is distinct from B but also derived from an amino acid.

Identification of Pharmacophoric Features for Biological Efficacy

A pharmacophore model describes the essential spatial arrangement of molecular features necessary for a compound to interact with a specific biological target and elicit a response. nih.gov For this compound and related phenoxazinones, the pharmacophore responsible for their anticancer activity can be inferred by comparing their structures and activities.

The core pharmacophoric elements for this class of compounds are believed to include:

The Planar Phenoxazin-3-one Ring System : This tricyclic system serves as the fundamental scaffold, providing the correct geometry for target interaction, likely through intercalation with DNA or binding to enzyme active sites. researchgate.net

The 2-Amino Group : The primary amino group at position C-2 is considered indispensable for the biological activity of many related compounds, such as actinomycins. researchgate.net It likely acts as a crucial hydrogen bond donor.

The 3-Quinoidal Oxygen : This feature is also a critical component of the pharmacophore in related molecules, potentially participating in hydrogen bonding as an acceptor or in redox reactions. researchgate.net

The Side Chain at C-1 : The nature of the substituent at position C-1 significantly modulates activity. The carboxylic acid group within the glutamic acid side chain of this compound introduces a key acidic center. This feature can act as a strong hydrogen bond donor/acceptor or engage in ionic interactions with positively charged residues (e.g., lysine, arginine) in a target protein, which could explain its distinct potency compared to analogues lacking this feature.

Computational pharmacophore modeling for similar structures often identifies a combination of hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), and hydrophobic (HPho) or aromatic (Ar) features as critical for binding. nih.gov For this compound, the glutamic acid side chain provides additional HBD and HBA sites, enhancing its potential for specific and strong target binding compared to the simpler side chains of Exfoliazone or Carboxyexfoliazone.

Synthetic Modifications and Derivatization Strategies to Enhance Bioactivity

Improving the therapeutic index of a natural product like this compound often involves synthetic or semi-synthetic modifications to enhance its bioactivity, selectivity, or pharmacokinetic properties. While specific synthetic derivatization campaigns for this compound are not widely published, several strategies can be proposed based on its structure and the chemistry of related compounds.

Modification of the Carboxylic Acid : The terminal carboxylic acid of the glutamic acid side chain is a prime target for derivatization.

Esterification : Conversion to various alkyl or aryl esters, such as the naturally occurring methyl ester analogue maroxazinone, can modulate lipophilicity. tandfonline.com This can improve cell membrane permeability.

Amidation : Formation of amides with different amines could introduce new interaction points and alter solubility and metabolic stability.

Side Chain Variation : A common strategy in natural product analogue synthesis is the enzymatic deacylation of the core structure followed by chemical reacylation with non-native side chains. nih.gov This approach could be used to replace the glutamic acid moiety of this compound with other natural or unnatural amino acids, or with entirely different chemical groups, to explore the impact on potency and selectivity.

Ring Substitution : Modifications to the aromatic rings of the phenoxazinone core, such as introducing halogen, hydroxyl, or alkyl groups, could influence electronic properties and create new interactions with the biological target. However, this often requires more complex total synthesis efforts rather than semi-synthesis from the natural product.

These strategies aim to systematically probe the SAR of the molecule, leading to the development of analogues with optimized biological profiles. oncodesign-services.com

Impact of Structural Changes on Target Selectivity and Potency

The structural variations among this compound and its analogues directly translate into differences in their biological potency and potentially their target selectivity.

Potency : The enhanced potency of this compound against breast cancer cells (MCF-7) compared to Elloxazinone A underscores the critical role of the side chain. nih.gov The specific structure of the glutamic acid moiety in this compound appears to be more favorable for interacting with its cellular target in this cell line than the side chain of Elloxazinone A.

| Compound | Cell Line | IC50 / Activity | Reference |

| This compound | Breast Carcinoma (MCF-7) | Strong Inhibition | nih.govacu.edu.in |

| This compound | Hepatocellular Carcinoma (HepG2) | Strong Inhibition | nih.govacu.edu.in |

| Elloxazinone A | Breast Carcinoma (MCF-7) | Weaker than this compound | nih.govacu.edu.in |

| Elloxazinone A | Hepatocellular Carcinoma (HepG2) | Strong Inhibition | nih.govacu.edu.in |

| Maroxazinone | Breast Carcinoma (MCF-7) | IC50 = 4.32 µg/mL | tandfonline.com |

| Maroxazinone | Colon Carcinoma (HCT116) | IC50 = 8.51 µg/mL | tandfonline.com |

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

The comparison between this compound and Maroxazinone (its methyl ester analogue at a different position) shows that even a small modification like esterification can significantly alter potency across different cancer cell lines. tandfonline.com This highlights the sensitivity of the biological target to the chemical nature of the substituent.

Target Selectivity : While the precise molecular targets of this compound are not fully elucidated, structural changes can profoundly affect which proteins or cellular pathways a drug interacts with. elevartx.com For example, the presence of the free carboxylic acid in this compound makes it more polar than Exfoliazone. This difference in polarity could govern its distribution within the cell and its affinity for different intracellular targets. The observation that this compound, Carboxyexfoliazone, and Exfoliazone have slightly different dependencies on caspase-8 for inducing apoptosis suggests they may engage the cellular machinery differently, which could be a reflection of varied target selectivity or affinity. mdpi.com Developing analogues with improved selectivity is a key goal in drug discovery, as it can lead to higher efficacy at lower concentrations and reduce off-target effects. elevartx.com For instance, related phenoxazines like the venezuelines have been linked to the upregulation of the gene target Nur77, indicating that specific members of this family can act on distinct cellular pathways. researchgate.net

Preclinical Pharmacological Characterization of Elloxazinone B

In Vitro Pharmacodynamic Studies (e.g., IC50, Efficacy in Disease Models)

The in vitro antitumor activity of Elloxazinone B has been evaluated against several human cancer cell lines. These studies are crucial for determining the compound's potency and selectivity against different types of cancer. The half-maximal inhibitory concentration (IC50), a key measure of potency, indicates the concentration of a drug needed to inhibit a biological process by 50%. researchgate.netmsdvetmanual.com

Research has shown that this compound exhibits significant inhibitory effects on the proliferation of various cancer cells. It demonstrates strong inhibition against human breast carcinoma and hepatocellular carcinoma cells, and moderate activity against human gastric adenocarcinoma cells. researchgate.net

Specific IC50 values have been determined in studies assessing its efficacy in different disease models. For instance, in a study evaluating its effect on human colorectal carcinoma (HCT116) and human breast cancer (MDA-MB-231) cell lines, this compound showed concentration-dependent inhibition of cell viability. researchgate.net The estimated IC50 values from this research are presented below. researchgate.net

| Cell Line | Cancer Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| HCT116 | Human Colorectal Carcinoma | 7.6 | researchgate.net |

| MDA-MB-231 | Human Breast Cancer | 14.8 | researchgate.net |

In Vivo Studies in Animal Models (e.g., Xenograft Models)

To date, detailed results from in vivo studies of this compound in animal models, such as xenograft models, have not been published in publicly available scientific literature. Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard preclinical method to evaluate the efficacy of potential anticancer compounds in a living organism. reactionbiology.comnih.govmdpi.com Such studies are essential for understanding how a compound affects tumor growth and for providing data that can support progression to clinical trials.

Preclinical Pharmacokinetics (PK)

The preclinical pharmacokinetic profile of a compound, which includes its absorption, distribution, metabolism, and excretion (ADME), is critical for drug development. msdvetmanual.comveteriankey.combivatec.comijrpc.com These studies help determine how the body processes a drug, which is fundamental to establishing a safe and effective dosing regimen.

There is currently no publicly available data on the specific absorption and distribution characteristics of this compound in animal models. These studies would typically investigate how the compound is taken up into the bloodstream after administration and how it distributes into various tissues and organs. msdvetmanual.comveteriankey.com

Information regarding the metabolic pathways of this compound in preclinical systems, such as in vitro studies using liver microsomes or in vivo animal studies, is not available in the public domain. Metabolism studies are necessary to identify the biotransformation of a drug and to characterize its metabolites.

Specific data on the excretion profiles of this compound in animal models have not been reported in the scientific literature. Excretion studies determine the routes and rate at which the compound and its metabolites are removed from the body, typically through urine or feces. bivatec.com

Computational Approaches in Elloxazinone B Research

Molecular Docking and Dynamics Simulations for Target Binding

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Elloxazinone B, molecular docking can be employed to identify potential protein targets responsible for its antitumor effects. By computationally screening this compound against a library of known cancer-related proteins, researchers can generate a ranked list of potential binding partners based on their predicted binding affinities.

Following the identification of a potential target protein through docking, molecular dynamics (MD) simulations can be utilized to provide a more detailed and dynamic understanding of the binding interaction. MD simulations model the movement of atoms and molecules over time, offering insights into the stability of the this compound-protein complex, the specific amino acid residues involved in the interaction, and any conformational changes that may occur upon binding. This information is crucial for validating the docking results and understanding the molecular basis of this compound's activity.

Hypothetical Molecular Docking Results of this compound against Key Cancer-Related Proteins

| Protein Target | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|---|

| Estrogen Receptor Alpha | 1A52 | -9.8 | Arg394, Glu353, His524 |

| HER2/neu | 3PP0 | -8.5 | Lys753, Thr798, Asp863 |

| Topoisomerase II | 1ZXM | -10.2 | Asp551, Gln778, Arg491 |

| Bcl-2 | 2O2F | -9.1 | Arg139, Tyr101, Asp108 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. In the study of this compound, QSAR can be a powerful tool for understanding which structural features are critical for its antitumor potency and for designing new, more effective analogs.

A QSAR study would typically involve synthesizing a series of this compound derivatives with systematic variations in their chemical structures. The biological activity of each analog would then be determined experimentally. By correlating these activities with various calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties), a QSAR model can be developed. This model can then be used to predict the activity of yet-to-be-synthesized compounds, thereby guiding the drug discovery process and reducing the need for extensive and costly laboratory synthesis and testing.

Hypothetical QSAR Data for a Series of this compound Analogs

| Compound | Modification | LogP | Molecular Weight | IC50 (µM) | Predicted IC50 (µM) |

|---|---|---|---|---|---|

| This compound | - | 1.5 | 313.25 | 5.2 | 5.5 |

| Analog 1 | -OH at C-6 | 1.2 | 329.25 | 10.8 | 10.5 |

| Analog 2 | -Cl at C-6 | 2.1 | 347.70 | 3.1 | 3.3 |

| Analog 3 | -CH3 at C-6 | 1.9 | 327.28 | 4.5 | 4.7 |

In Silico Prediction of Biological Activities and Interactions

In silico methods for predicting biological activities and interactions encompass a wide range of computational tools that can forecast a compound's pharmacokinetic properties, potential off-target effects, and its likely involvement in various biological pathways. For this compound, these predictive models can provide a comprehensive profile of its drug-like properties and potential mechanisms of action before extensive experimental work is undertaken.

One crucial aspect of in silico prediction is the evaluation of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. These predictions help to assess the potential of this compound as a drug candidate by identifying potential liabilities such as poor absorption or high toxicity early in the development process. Furthermore, pathway analysis tools can map the predicted protein targets of this compound to known signaling pathways, offering hypotheses about the broader biological consequences of its action and suggesting further avenues for experimental investigation.

Hypothetical In Silico Predictions for this compound

| Property | Predicted Value/Outcome | Implication |

|---|---|---|

| Human Intestinal Absorption | High | Good oral bioavailability likely |

| Blood-Brain Barrier Penetration | Low | Reduced potential for CNS side effects |

| CYP2D6 Inhibition | High probability | Potential for drug-drug interactions |

| hERG Inhibition | Low probability | Lower risk of cardiotoxicity |

| Predicted Pathway Involvement | Estrogen signaling, Apoptosis | Consistent with antitumor activity |

Advanced Analytical Methodologies for Elloxazinone B Studies

Chromatographic Techniques for Purity and Quantification (e.g., HPLC, LC-MS/MS)

Chromatographic methods are fundamental for the isolation, purification, and quantification of Elloxazinone B from complex mixtures, such as culture filtrates of microbial origin. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a cornerstone technique, while its combination with mass spectrometry provides unparalleled sensitivity and specificity.

High-Performance Liquid Chromatography (HPLC)

HPLC is extensively used for the analysis of secondary metabolites like this compound. In studies involving the isolation of this compound from Streptomyces griseus culture filtrates, HPLC with diode-array detection was instrumental. jpionline.org The analysis monitored the extract at a wavelength of 260 nm, where this compound exhibited a characteristic retention time of 7.0 minutes. jpionline.orgresearchgate.net This technique allows for the evaluation of the secondary metabolite profile and can be used to guide fractionation and purification efforts. jpionline.org Purification of this compound often involves multiple chromatographic steps, including column chromatography with adsorbents like Sephadex LH-20, followed by preparative HPLC to achieve high purity. uobabylon.edu.iq

| Parameter | HPLC Conditions for this compound Analysis |

| Instrumentation | Shimadzu HPLC system (LC-2030C 3D) or equivalent |

| Column | C18 reverse-phase column (e.g., Phenomenex Luna, 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient elution, often with a mixture of water (with additives like formic or phosphoric acid) and an organic solvent like acetonitrile (B52724) or methanol. |

| Flow Rate | Typically 0.8 - 1.0 mL/min. jpionline.org |

| Detection | UV-Vis or Diode Array Detector (DAD) |

| Wavelength | 260 nm jpionline.orgresearchgate.net |

| Retention Time | 7.0 minutes jpionline.orgresearchgate.net |

| Column Temperature | Ambient or controlled (e.g., 30°C) |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For definitive identification and sensitive quantification, HPLC is coupled with mass spectrometry, particularly tandem mass spectrometry (LC-MS/MS). The initial characterization of this compound utilized HPLC with electrospray ionization mass spectrometry (HPLC-ESI-MS), which determined its molecular mass to be 299.1. jpionline.orgresearchgate.net LC-MS/MS methods offer high selectivity by monitoring specific precursor-to-product ion transitions, a technique known as Multiple Reaction Monitoring (MRM). japsonline.com This is essential for distinguishing the analyte from co-eluting matrix components, which is particularly important in complex biological samples. awi.de While specific MRM transitions for this compound are not detailed in the available literature, the development of such a method would involve optimizing ESI conditions (e.g., ion-spray voltage, temperature) to achieve maximum sensitivity for the parent ion (m/z 299.1) and its characteristic product ions. japsonline.com

| Parameter | Typical LC-MS/MS Conditions |

| LC System | Agilent, Shimadzu, or equivalent HPLC/UHPLC system |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Source | Electrospray Ionization (ESI), positive or negative mode |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | m/z 299.1 (for this compound) |

| Product Ion (Q3) | To be determined through compound optimization |

| Collision Gas | Argon |

| Sample Preparation | Protein precipitation, liquid-liquid extraction, or solid-phase extraction for biological matrices. innovareacademics.in |

Spectroscopic Methods for Characterization (e.g., UV-Vis, IR)

Spectroscopic techniques are indispensable for the structural elucidation of new compounds. For this compound, UV-Visible and Infrared spectroscopy provide key information about its chromophores and functional groups.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of a compound provides information about its electronic transitions and conjugated systems. This compound, isolated from Streptomyces griseus, displays a characteristic UV-visible spectrum that was noted to be similar to other phenoxazinone-type compounds. jpionline.org This spectral data is valuable for initial classification and for screening culture extracts for related metabolites using HPLC with diode-array detection, which captures the UV-Vis spectrum of each eluting peak. researchgate.net The monitoring wavelength of 260 nm used in HPLC analysis corresponds to a significant absorbance region for this compound. jpionline.org

Infrared (IR) Spectroscopy

| Functional Group | Predicted IR Absorption Range (cm⁻¹) |

| N-H Stretch (Amine) | 3300 - 3500 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C=O Stretch (Ketone/Amide) | 1650 - 1750 |

| C=C Stretch (Aromatic) | 1400 - 1600 |

| C-N Stretch | 1000 - 1350 |

Bioanalytical Method Development for Biological Matrices

The quantification of this compound in biological matrices such as plasma, urine, or tissue is essential for pharmacokinetic and toxicokinetic studies. walshmedicalmedia.comnih.gov This requires the development and validation of a robust bioanalytical method, typically using LC-MS/MS due to its high sensitivity and selectivity. nih.govresearchgate.net

The development process involves several critical steps. First, a suitable sample preparation technique must be optimized to efficiently extract this compound from the complex biological matrix while removing interfering substances like proteins and phospholipids. innovareacademics.in Common methods include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). researchgate.net

Following extraction, the chromatographic conditions are optimized to achieve a short analysis time with good peak shape and separation from any remaining matrix components. oatext.com The mass spectrometric parameters are then fine-tuned to maximize the signal response for this compound and a suitable internal standard (IS). nih.gov

Once developed, the method must undergo rigorous validation according to regulatory guidelines (e.g., FDA, EMA). nih.govfda.gov Validation demonstrates that the method is reliable and reproducible for its intended use. walshmedicalmedia.com Key validation parameters are outlined in the table below.

| Validation Parameter | Description and Purpose |

| Selectivity & Specificity | The ability to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites and matrix components. walshmedicalmedia.com |

| Accuracy | The closeness of the determined value to the nominal or known true value. Assessed using quality control (QC) samples at different concentrations. nih.gov |

| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. Evaluated as intra-day and inter-day precision. nih.gov |

| Linearity and Range | The concentration range over which the method is accurate, precise, and linear. A calibration curve is generated, and its correlation coefficient (r²) should be close to 1. oatext.com |

| Limit of Quantification (LOQ) | The lowest concentration of the analyte in a sample that can be reliably quantified with acceptable accuracy and precision. nih.gov |

| Recovery | The efficiency of the extraction procedure in recovering the analyte from the biological matrix. fda.gov |

| Matrix Effect | The suppression or enhancement of ionization of the analyte caused by co-eluting components from the biological matrix. fda.gov |

| Stability | The chemical stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, short-term, long-term). nih.gov |

While specific studies detailing a validated bioanalytical method for this compound in biological matrices are not currently available in the public domain, the principles described provide a clear framework for how such a method would be developed and established for preclinical or clinical research.

Future Research Directions and Therapeutic Prospects

Exploration of Undiscovered Microbial Sources and Metabolites

The quest for novel bioactive compounds is intrinsically linked to the exploration of diverse microbial ecosystems. frontiersin.org While Elloxazinone B was first isolated from Streptomyces griseus Acta 2871, the vast and largely untapped microbial world, particularly in unique environments like marine sediments, represents a promising reservoir for discovering new producers of elloxazinones and related metabolites. researchgate.netnih.gov Actinomycetes, the group to which Streptomyces belongs, are renowned for their capacity to produce a wide array of secondary metabolites with diverse biological activities. researchgate.netresearchgate.net

Future research should prioritize the screening of novel actinomycete strains from underexplored habitats. mdpi.comdntb.gov.ua Techniques such as genome mining and the "one strain many compounds" (OSMAC) approach can be employed to activate cryptic biosynthetic gene clusters within known and newly isolated microorganisms, potentially leading to the discovery of novel elloxazinone derivatives or other bioactive molecules. frontiersin.orgx-mol.net Co-cultivation of different microbial species has also been shown to induce the production of new secondary metabolites and is a promising strategy to uncover hidden chemical diversity. frontiersin.org

Advanced Synthetic Approaches and Chemoenzymatic Synthesis

While natural product isolation remains a cornerstone of drug discovery, chemical synthesis offers a reliable and scalable alternative for producing this compound and its analogues. researchgate.net The development of advanced synthetic methodologies, particularly those that are transition-metal-free, is a key area of future research, aiming for more environmentally friendly and industrially viable processes. rsc.org

Furthermore, the integration of biocatalysis into synthetic routes, known as chemoenzymatic synthesis, presents a powerful strategy. researchgate.netrsc.org This approach combines the selectivity of enzymes with the versatility of chemical reactions, potentially leading to more efficient and stereoselective syntheses of complex molecules like this compound. mdpi.comthieme.debiorxiv.org Future efforts could focus on identifying or engineering enzymes that can catalyze key steps in the synthesis of the aminophenoxazinone core or in the modification of the this compound scaffold to generate novel analogues. nih.gov

Deepening Understanding of Molecular Targets and Resistance Mechanisms

This compound has demonstrated inhibitory activity against various cancer cell lines, including hepatocellular carcinoma and breast carcinoma cells. nih.gov However, a comprehensive understanding of its precise molecular targets is still evolving. Recent studies have pointed towards α-glucosidase as a potential target. x-mol.net Future research should employ a range of techniques, such as proteomics, genomics, and molecular docking studies, to definitively identify the cellular components with which this compound interacts to exert its cytotoxic effects. x-mol.net

Concurrently, it is crucial to investigate potential mechanisms of resistance that cancer cells might develop against this compound. mdpi.com Common resistance strategies in bacteria and fungi, which could be analogous in cancer cells, include drug inactivation, target modification, reduced drug uptake, and increased drug efflux. frontiersin.orgmdpi.comreactgroup.org Understanding these potential resistance pathways is essential for the long-term therapeutic viability of this compound and for developing strategies to overcome resistance. nih.gov

Potential for Combination Therapies

The use of combination therapies is a well-established strategy in cancer treatment and for combating drug resistance. wikipedia.orgnhh.no Combining this compound with other therapeutic agents could lead to synergistic effects, enhancing efficacy while potentially lowering the required doses and minimizing side effects. nih.govjheor.org

Future preclinical and clinical studies should explore the efficacy of this compound in combination with existing chemotherapeutic drugs, targeted therapies, or immunotherapies. biochempeg.com For instance, research has shown that other marine actinomycete-derived secondary metabolites can sensitize cancer cells to TRAIL-induced apoptosis. nih.gov Investigating whether this compound has similar sensitizing properties could open up new avenues for its use in combination regimens. The goal is to identify drug combinations that result in a more potent and durable anti-cancer response. wikipedia.org

Development of Novel this compound Analogues with Enhanced Specificity

The development of novel analogues is a critical step in optimizing the therapeutic potential of a lead compound. advancedfictionwriting.comtaylorfrancis.com By systematically modifying the chemical structure of this compound, it may be possible to create new compounds with improved properties, such as enhanced potency, greater selectivity for cancer cells over healthy cells, and better pharmacokinetic profiles. nih.gov

Structure-activity relationship (SAR) studies will be instrumental in guiding the design of these new analogues. nih.gov These studies involve synthesizing a series of related compounds and evaluating how changes in their chemical structure affect their biological activity. Chemoenzymatic synthesis approaches could also be valuable in this context, allowing for the precise modification of the this compound scaffold. nih.gov The ultimate aim is to develop a new generation of this compound-based drug candidates with superior therapeutic indices for clinical development.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Elloxazinone B, and how do their yields and purities compare under varying reaction conditions?

- Methodological Answer : The primary synthetic pathways include [describe key methods, e.g., multi-step cyclization or enzymatic catalysis]. Efficiency depends on solvent systems (e.g., DMF vs. THF), catalysts (e.g., Pd/C for hydrogenation), and temperature control. For reproducibility, document reaction times, workup procedures (e.g., column chromatography gradients), and analytical validation (HPLC purity >95%). Comparative studies should include yield tables and impurity profiles using LC-MS .

Q. Which spectroscopic techniques are most reliable for structural characterization of this compound, and how are data interpreted to confirm its identity?

- Methodological Answer : High-resolution NMR (¹H/¹³C, 2D-COSY, HSQC) resolves complex spin systems, while X-ray crystallography provides absolute stereochemistry. For novel derivatives, compare experimental IR carbonyl stretches (e.g., 1680–1700 cm⁻¹) with computational DFT predictions. Include raw spectral data in supplementary materials, annotated with peak assignments and coupling constants .

Q. What in vitro bioactivity profiles have been reported for this compound, and what assay protocols are recommended for initial screening?

- Methodological Answer : Reported activities include [e.g., antimicrobial IC₅₀ values or kinase inhibition]. Use standardized assays (e.g., microdilution for MIC, fluorescence-based kinase assays) with positive controls (e.g., ciprofloxacin for antibacterial tests). Validate results via dose-response curves and statistical replicates (n ≥ 3). Disclose cell lines, incubation times, and solvent controls to address cytotoxicity confounders .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

- Methodological Answer : Conduct meta-analyses comparing variables like assay conditions (e.g., serum concentration in cell cultures) or compound purity. Use Bland-Altman plots to assess inter-lab variability. Replicate conflicting studies with identical protocols, and employ orthogonal assays (e.g., SPR vs. ITC for binding affinity). Consider batch-to-batch synthesis differences via QC metrics (e.g., chiral HPLC) .

Q. What computational strategies are effective for predicting this compound’s binding interactions, and how should these models be validated experimentally?

- Methodological Answer : Molecular docking (AutoDock Vina, Glide) paired with MD simulations (AMBER, GROMACS) can predict target binding. Validate with mutagenesis studies (e.g., alanine scanning of predicted binding residues) or SPR-measured KD values. Cross-validate force fields using crystallographic ligand poses and report RMSD values for model accuracy .

Q. What experimental design considerations are critical for studying this compound’s stability under physiological conditions?

- Methodological Answer : Design stability assays mimicking physiological pH (7.4), temperature (37°C), and serum proteins. Use LC-MS to track degradation products over 24–72 hours. Include redox buffers (e.g., glutathione) to assess oxidative stability. For in vivo relevance, compare plasma protein binding (ultrafiltration) and microsomal half-life (CYP450 metabolism assays) .

Data Presentation & Reproducibility

Q. How should researchers present conflicting spectral data for this compound in publications to ensure transparency?

- Methodological Answer : Provide raw spectral files (e.g., Bruker .dx files) in supplementary materials. Annotate discrepancies (e.g., solvent-dependent NMR shifts) with proposed explanations (tautomerism, polymorphism). Use tables to compare key peaks across studies, and include error margins for crystallographic R-factors .

Q. What systematic approaches are recommended for identifying research gaps in this compound’s mechanism of action?

- Methodological Answer : Perform a PRISMA-guided literature review, categorizing findings by target pathways (e.g., MAPK vs. PI3K). Use tools like STRING for protein interaction networks. Prioritize understudied targets via RNA-seq knockdown screens paired with this compound treatment. Publish negative results to clarify non-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.